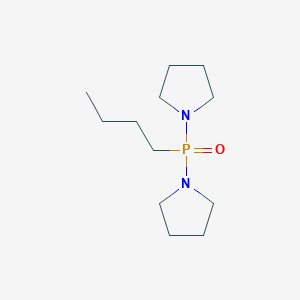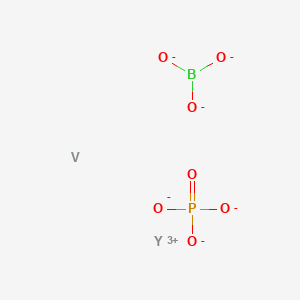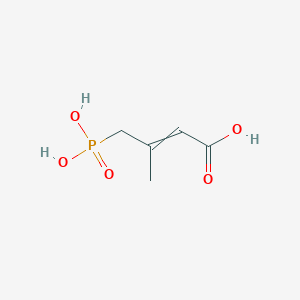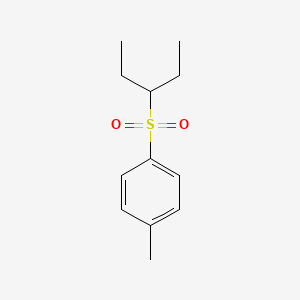
1,1'-(Butylphosphoryl)dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butylphosphoryl)dipyrrolidine is an organic compound that features a butylphosphoryl group attached to two pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine typically involves the reaction of pyrrolidine with butylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 1,1’-(Butylphosphoryl)dipyrrolidine may involve a continuous flow process where pyrrolidine and butylphosphoryl chloride are fed into a reactor in a controlled manner. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Butylphosphoryl)dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 1,1’-(Butylphosphoryl)dipyrrolidine.
Reduction: Phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Butylphosphoryl)dipyrrolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butylphosphoryl)dipyrrolidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyrrolidine rings can interact with biological macromolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Butylphosphoryl chloride: A precursor used in the synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine.
N-Butylpyrrolidine: A compound with a butyl group attached to a single pyrrolidine ring.
Uniqueness: 1,1’-(Butylphosphoryl)dipyrrolidine is unique due to the presence of both a butylphosphoryl group and two pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
63501-69-9 |
|---|---|
Fórmula molecular |
C12H25N2OP |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
1-[butyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C12H25N2OP/c1-2-3-12-16(15,13-8-4-5-9-13)14-10-6-7-11-14/h2-12H2,1H3 |
Clave InChI |
YPBADYXJMNFXJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(N1CCCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)



![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)


![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)

